6-Ethylthio-4-hydroxy-2-heptanone
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Overview
Description
6-Ethylthio-4-hydroxy-2-heptanone is an organic compound with the molecular formula C9H18O2S It is characterized by the presence of an ethylthio group, a hydroxy group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylthio-4-hydroxy-2-heptanone can be achieved through several methods. One common approach involves the reaction of acetone with 3-ethylthio butyraldehyde in the presence of a catalyst. The reaction typically occurs under basic conditions, often using a nitrogen-containing base catalyst . This method is advantageous due to its simplicity and the ability to recycle the catalyst, making it environmentally friendly and cost-effective.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethylthio-4-hydroxy-2-heptanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol.
Scientific Research Applications
6-Ethylthio-4-hydroxy-2-heptanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethylthio-4-hydroxy-2-heptanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
6-Ethylthio-3-hepten-2-one: Similar structure but with a double bond, used as an intermediate in the synthesis of herbicides.
4-Hydroxy-2-heptanone: Lacks the ethylthio group, used in flavor and fragrance industries.
2-Heptanone: A simpler ketone, used as a solvent and in the synthesis of other chemicals.
Uniqueness
6-Ethylthio-4-hydroxy-2-heptanone is unique due to the presence of both an ethylthio group and a hydroxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
76938-92-6 |
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Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
6-ethylsulfanyl-4-hydroxyheptan-2-one |
InChI |
InChI=1S/C9H18O2S/c1-4-12-8(3)6-9(11)5-7(2)10/h8-9,11H,4-6H2,1-3H3 |
InChI Key |
LWOXTOGNUNDUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)CC(CC(=O)C)O |
Origin of Product |
United States |
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